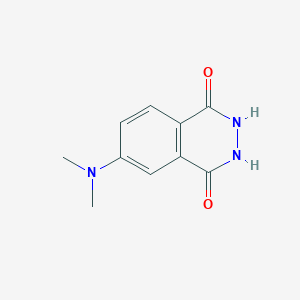

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHXSGIOAZZWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353280 | |

| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18697-31-9 | |

| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound, a significant derivative of the renowned chemiluminescent compound, luminol. While specific experimental data for this particular analog is not extensively documented in publicly accessible literature, this guide leverages established knowledge of luminol and its closely related derivatives, such as 6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione, to present a scientifically grounded and in-depth analysis. The content herein is tailored for researchers, scientists, and professionals in drug development, offering insights into its structure, synthesis, reactivity, and potential applications as a highly sensitive chemiluminescent probe.

Introduction: The Promise of a Luminol Analog

Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione) is a cornerstone in the field of chemiluminescence, celebrated for its characteristic blue glow upon oxidation.[1] This property has rendered it invaluable in forensic science for blood detection and in various biomedical assays.[2] The modification of the luminol backbone presents a compelling strategy to fine-tune its chemical and photophysical properties. This compound emerges as a noteworthy derivative, where the substitution of the amino group with a dimethylamino moiety is anticipated to modulate its electronic and solubility characteristics. Such alterations could potentially enhance its quantum yield, shift its emission wavelength, and improve its performance in specific analytical applications, particularly in the detection of reactive oxygen species (ROS).

This guide will navigate the theoretical and extrapolated chemical properties of this compound, providing a robust framework for its synthesis, understanding its chemiluminescent mechanism, and its practical application in a research setting.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound is the phthalhydrazide core, with a dimethylamino group substituted at the 6th position of the benzene ring. This substitution is key to its altered properties compared to luminol.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its relevant analogs.

| Property | This compound | 6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione | Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione) |

| Molecular Formula | C₁₀H₁₁N₃O₂ | C₁₂H₁₅N₃O₂ | C₈H₇N₃O₂[1] |

| Molecular Weight | 205.21 g/mol | 233.27 g/mol | 177.16 g/mol [2] |

| Appearance | (Predicted) White to pale yellow crystalline solid | Off-white to light yellow solid[3] | White to pale yellow crystalline solid[1] |

| Solubility | (Predicted) Soluble in most polar organic solvents, sparingly soluble in water | Data not available | Soluble in most polar organic solvents, insoluble in water[1] |

| pKa | (Predicted) ~11.0 (for the hydrazide proton) | 10.84±0.20 (Predicted)[3] | 6.74 and 15.1[4] |

Expert Insights on Physicochemical Properties:

The introduction of the dimethylamino group, an electron-donating substituent, is expected to increase the polarity of the molecule compared to luminol, which may slightly enhance its solubility in polar solvents. However, like luminol, it is predicted to have limited solubility in water.[1] The basicity of the dimethylamino group will also influence the overall pKa of the molecule.

Synthesis Pathway

A plausible and efficient synthesis of this compound can be extrapolated from the well-established synthesis of luminol.[1] The process would likely begin with 4-(dimethylamino)phthalic acid, which is not a common starting material and may need to be synthesized in a preliminary step.

Proposed Synthetic Route:

-

Nitration and Substitution: Starting from phthalic anhydride, a multi-step process involving nitration, and subsequent nucleophilic substitution with dimethylamine, followed by oxidation, could yield 4-(dimethylamino)phthalic acid.

-

Cyclization with Hydrazine: The synthesized 4-(dimethylamino)phthalic acid is then reacted with hydrazine (N₂H₄) in a high-boiling point solvent such as triethylene glycol. This condensation reaction forms the hydrazide ring, yielding this compound.

Caption: Proposed synthesis of this compound.

The Mechanism of Chemiluminescence

The light-emitting properties of this compound are rooted in a complex oxidation reaction in an alkaline environment, analogous to that of luminol.[5] The process requires an oxidizing agent, typically hydrogen peroxide (H₂O₂), and a catalyst, which can be a transition metal ion like iron or an enzyme such as horseradish peroxidase (HRP).[6]

The key steps are:

-

Deprotonation: In a basic solution, the hydrazide protons are removed, forming a dianion.[7]

-

Oxidation: The dianion reacts with the oxidizing agent (e.g., oxygen derived from H₂O₂) to form an unstable peroxide intermediate.

-

Cyclization and Nitrogen Elimination: This intermediate rapidly rearranges, eliminating a molecule of nitrogen gas (N₂) to form an excited-state aminophthalate derivative.

-

Light Emission: The excited-state molecule relaxes to its ground state, releasing the excess energy as a photon of light.[5]

The electron-donating nature of the dimethylamino group is expected to facilitate the oxidation process and may lead to a red-shift in the emitted light (longer wavelength) and potentially a higher quantum yield compared to luminol.

Caption: Mechanism of chemiluminescence for this compound.

Reactivity and Stability

Based on the known properties of luminol, this compound is expected to be a stable crystalline solid at room temperature.[4] However, its solutions are likely sensitive to light and high temperatures.[4] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Storage and Handling Recommendations:

-

Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Potential Applications in Research and Drug Development

The primary application of this compound is anticipated to be as a highly sensitive chemiluminescent probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its potentially enhanced quantum efficiency and altered emission spectrum could offer advantages over existing probes in various assays.

Potential applications include:

-

Cellular Assays: Measuring intracellular and extracellular ROS/RNS production in response to various stimuli or drug candidates.

-

Enzyme-Linked Immunosorbent Assays (ELISA): As a substrate for horseradish peroxidase in highly sensitive immunoassays.[2]

-

In Vivo Imaging: Potentially for non-invasive imaging of oxidative stress in animal models, though this would require further derivatization to improve bioavailability and targeting.

Hypothetical Experimental Protocol: Cell-Free ROS Detection

This protocol outlines a hypothetical experiment to measure ROS production from an enzymatic source, such as the xanthine/xanthine oxidase system, using this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Krebs-Ringer phosphate (KRP) buffer, pH 7.4

-

Hypoxanthine

-

Xanthine oxidase

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing 1 mM hypoxanthine in KRP buffer.

-

Prepare the working solution of the probe: Dilute the 10 mM stock solution to a final working concentration of 100 µM in KRP buffer.

-

Set up the assay plate: In a 96-well white opaque microplate, add the following to each well:

-

180 µL of the hypoxanthine reaction mixture.

-

10 µL of the 100 µM probe working solution.

-

-

Initiate the reaction: Add 10 µL of xanthine oxidase solution to each well to initiate the ROS-generating reaction.

-

Measure chemiluminescence: Immediately place the plate in a luminometer and measure the light emission kinetically over a period of 60 minutes.

Sources

- 1. Luminol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione | 29415-71-2 [amp.chemicalbook.com]

- 4. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physicsopenlab.org [physicsopenlab.org]

An In-Depth Technical Guide to the Synthesis of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione

Abstract: 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione, a prominent luminol derivative, is a compound of significant interest due to its enhanced chemiluminescent properties, which are leveraged in diagnostics, bio-imaging, and environmental monitoring.[1][2] This guide provides a comprehensive overview of the principal synthesis methodologies for this molecule, designed for researchers and professionals in chemical synthesis and drug development. We will explore the retrosynthetic logic, detail the primary synthesis pathway involving the cyclization of a substituted phthalic anhydride with hydrazine, analyze the critical process parameters, and present a comparative analysis of available routes. This document aims to serve as a practical, field-proven resource, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

This compound belongs to the phthalhydrazide class of compounds, renowned for their ability to produce light through chemical reactions (chemiluminescence). The parent compound, luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), is famous for its use in forensic science to detect trace amounts of blood.[2][3]

The introduction of an electron-donating dimethylamino group onto the aromatic ring significantly modulates the electronic structure of the molecule. This modification often leads to derivatives with enhanced quantum yields, altered emission wavelengths, and improved stability compared to luminol, making them highly valuable for more sensitive and specific analytical applications.[4] Research has been focused on developing such derivatives to overcome the limitations of luminol, such as poor solubility and short luminescence duration.[1][2]

Key Applications Include:

-

Immunoassays and Biosensors: Used as labels to detect specific biomolecules with high sensitivity.[2][3]

-

Reactive Oxygen Species (ROS) Detection: Employed in biological research to quantify ROS like superoxide anion.

-

High-Throughput Screening: Integrated into various analytical platforms for rapid and sensitive detection.

The synthesis of this specific derivative, while based on classical organic reactions, requires careful control of conditions to achieve high purity and yield, which is critical for its performance in analytical applications.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule reveals a primary and highly convergent synthetic strategy. The core phthalhydrazide structure is most straightforwardly formed via the condensation of a hydrazine moiety with a phthalic acid derivative.

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from general procedures for phthalhydrazide formation. Researchers should consult primary literature and perform appropriate risk assessments before implementation.

Materials:

-

4-(Dimethylamino)phthalic anhydride (1.0 eq)

-

Hydrazine hydrate (~80% solution, 1.1 - 1.2 eq)

-

Glacial Acetic Acid or Ethanol (as solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(Dimethylamino)phthalic anhydride (1.0 eq) and the chosen solvent (e.g., glacial acetic acid). Stir the suspension.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred suspension. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120 °C for acetic acid) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. The precipitation can be enhanced by pouring the reaction mixture into cold water.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

-

Drying & Characterization: Dry the product under vacuum. For higher purity, recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is recommended. Characterize the final product using standard analytical techniques (NMR, MS, IR).

Rationale for Experimental Choices

-

Solvent: Glacial acetic acid is frequently used as it is a good solvent for the reactants and the acidic nature can catalyze the dehydration step of the cyclization. [5]Ethanol is another common choice. [6]* Reagents: Hydrazine hydrate is the standard source of hydrazine for this reaction. A slight excess is used to ensure complete conversion of the anhydride.

-

Temperature: Heating is crucial for the final intramolecular cyclization and dehydration step, which has a higher activation energy than the initial ring-opening. [6]Refluxing provides a stable and sufficient temperature to drive the reaction to completion.

Comparative Analysis of Synthesis Parameters

| Parameter | Method A (Acetic Acid) | Method B (Ethanol) | Rationale & Insights |

| Solvent | Glacial Acetic Acid | Ethanol | Acetic acid can act as both solvent and catalyst, potentially leading to faster reaction times. Ethanol is a milder, less corrosive solvent. |

| Temperature | ~118 °C (Reflux) | ~78 °C (Reflux) | The higher temperature in acetic acid ensures rapid and complete dehydration for the final cyclization step. |

| Reaction Time | Typically 2-4 hours | May require longer times (4-8 hours) | The catalytic effect and higher temperature of acetic acid generally shorten the required reaction duration. |

| Work-up | Pouring into water | Cooling and filtration | The water work-up for the acetic acid method helps to precipitate the product and wash away the acid. |

| Yield | Generally high (>80%) | Good to high (>75%) | Both methods are effective, with yields being highly dependent on the specific substrate and purification efficiency. |

| Safety | Acetic acid is corrosive. | Ethanol is flammable. | Standard laboratory precautions for handling corrosive acids and flammable solvents must be followed. |

Troubleshooting Common Synthesis Issues

Sources

- 1. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]

- 2. Luminol Applications in Chemical Reaction Analysis [eureka.patsnap.com]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. CA2857405A1 - Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione, a prominent derivative of the luminol family, is a versatile chemiluminescent reagent with significant utility across a spectrum of scientific disciplines. This guide provides an in-depth exploration of its core attributes, from fundamental chemical and physical properties to its advanced applications in diagnostics and cellular research. We will delve into the mechanistic underpinnings of its light-emitting properties, furnish detailed, field-proven protocols for its use in sensitive detection assays, and offer insights into the causality behind experimental design. This document serves as an authoritative resource, consolidating critical technical data, procedural guidelines, and safety information to empower researchers in leveraging this compound to its full potential.

Core Compound Identification and Properties

Chemical Identity

The compound this compound is systematically identified by the following:

-

Chemical Name: this compound

-

Synonyms: Luminol derivative

-

CAS Number: 3682-15-3 (Note: While this is the most cited CAS number, variations may exist for related isomers or salt forms. Researchers should verify with their specific supplier.)

-

Molecular Formula: C₁₀H₁₁N₃O₂

-

Molecular Weight: 205.21 g/mol

Physicochemical Properties

A summary of the key physicochemical data is presented below. These properties are critical for designing experimental conditions, including solvent selection and storage protocols.

| Property | Value | Source |

| Physical State | Typically a yellow to orange crystalline solid | [1] |

| Solubility | Soluble in most polar organic solvents (e.g., DMSO, DMF), but generally insoluble in water. | [1] |

| Stability | Sensitive to light and strong oxidizing agents. Thermally unstable at high temperatures. Should be stored in a cool, dark, and dry environment. | [1] |

| pKa | As a derivative of luminol, it possesses two pKa values corresponding to the two acylhydrazide protons. | [1] |

The Engine of Light: Mechanism of Chemiluminescence

The utility of this compound is fundamentally rooted in its ability to produce light through a chemical reaction—a process known as chemiluminescence.[2] This reaction is a multi-step process that offers exceptional sensitivity due to the absence of background signal from an external light source.

The core mechanism, shared with other luminol derivatives, involves oxidation in an alkaline environment, typically catalyzed by a transition metal ion (like the iron in a heme group) or an enzyme such as Horseradish Peroxidase (HRP).[3][4]

The key steps are:

-

Deprotonation: In an alkaline solution, the hydrazide group is deprotonated, forming a dianion.

-

Oxidation: An oxidizing agent, commonly hydrogen peroxide (H₂O₂), reacts with the dianion. This step is catalyzed by HRP or other catalysts.[4]

-

Formation of an Unstable Intermediate: The oxidation leads to the formation of an unstable cyclic endoperoxide intermediate.[5]

-

Decomposition and Light Emission: This high-energy intermediate rapidly decomposes, releasing nitrogen gas and forming an excited-state aminophthalate molecule. As this excited molecule decays to its stable ground state, it releases the excess energy as a photon of light.[4][6] The emitted light typically has a maximum wavelength around 425 nm (blue light).[4][7]

The dimethylamino group at the 6-position modifies the electronic properties of the phthalazine ring system, influencing the quantum yield and kinetics of the light emission compared to unsubstituted luminol.

Caption: Generalized workflow of the HRP-catalyzed luminol chemiluminescence reaction.

Core Application: Chemiluminescent Immunoassays (CLIA)

One of the most powerful applications of this compound is in Chemiluminescent Immunoassays (CLIA).[7] Its derivatives are used to label antigens or antibodies.[8][9] The high sensitivity of this detection method allows for the quantification of minute amounts of an analyte, making it a cornerstone of modern clinical diagnostics and life science research.[1][10]

Principle of HRP-Based Sandwich CLIA

In a typical sandwich ELISA format, the compound is not the label itself but the substrate for an enzyme-labeled secondary antibody (e.g., HRP). The intensity of the emitted light is directly proportional to the amount of HRP present, which in turn corresponds to the quantity of the target analyte.

Caption: Step-by-step workflow for a typical HRP-based Sandwich CLIA.

Detailed Experimental Protocol: Generic CLIA for Protein Quantification

This protocol provides a robust framework. Note: Optimization of antibody concentrations, incubation times, and buffer compositions is critical for specific assays.

Materials:

-

High-binding 96-well microplates (white, opaque for luminescence)

-

Capture Antibody (specific to the analyte)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Analyte Standard and Samples

-

Detection Antibody, HRP-conjugated (specific to the analyte)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Chemiluminescent Substrate Solution:

-

Solution A (Peroxide): A stabilized hydrogen peroxide solution.

-

Solution B (Luminol/Enhancer): A solution containing this compound and signal enhancers in an alkaline buffer.

-

-

Luminometer for signal detection.

Procedure:

-

Coating: Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Sample Incubation: Add 100 µL of standards and samples to their respective wells. Incubate for 2 hours at room temperature or as optimized.

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody, diluted in Blocking Buffer to its optimal concentration. Incubate for 1 hour at room temperature.

-

Final Wash: Wash the plate 5 times with Wash Buffer. This step is critical to reduce background signal.

-

Signal Generation: Prepare the working chemiluminescent substrate by mixing Solution A and Solution B (typically at a 1:1 ratio) immediately before use. Add 100 µL to each well.

-

Detection: Immediately place the plate in a luminometer and measure the relative light units (RLUs). The signal is transient, so prompt measurement is essential.[3]

Self-Validation and Causality:

-

Why opaque plates? To prevent optical crosstalk between wells and maximize light collection.

-

Why blocking? The BSA or other blocking agents occupy non-specific binding sites on the plastic surface, ensuring that subsequent antibodies only bind to their intended targets. This directly enhances the signal-to-noise ratio.

-

Why extensive final washes? To remove all unbound HRP-conjugated antibodies. Any residual, unbound enzyme will catalyze the substrate, leading to a high background signal and inaccurate quantification.

Synthesis, Handling, and Safety

General Synthesis Outline

The synthesis of this compound, like other phthalhydrazides, typically involves the condensation of a substituted phthalic acid derivative with hydrazine. A general approach might start from 4-(dimethylamino)phthalic acid or a related precursor.[11] The reaction with hydrazine hydrate, often under reflux conditions, leads to the cyclization that forms the dihydropyridazinedione ring structure.[12] Purification is typically achieved through recrystallization. Researchers undertaking synthesis must consult detailed literature procedures and employ appropriate analytical techniques (NMR, MS, IR) to verify the structure and purity of the final product.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands as a powerful tool in the arsenal of researchers and diagnosticians. Its robust chemiluminescent properties enable the development of highly sensitive and specific assays.[13] Future research may focus on the development of novel derivatives with enhanced quantum yields, longer-lasting signal emission, or different emission wavelengths to facilitate multiplexed detection.[10] As our understanding of its chemical biology expands, so too will its applications in elucidating complex biological processes and advancing the frontiers of drug discovery and clinical medicine.

References

-

Thakkar, H., et al. (2014). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Luminescence, 29(7), 849-856. Available from: [Link][1][13]

-

Creative Diagnostics. (n.d.). Chemiluminescence Immunoassay Guide. Available from: [Link][7]

-

Patsnap. (2025). Luminol Applications in Chemical Reaction Analysis. Patsnap Eureka. Available from: [Link][10]

-

Pirocchi, M., et al. (2021). Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. International Journal of Molecular Sciences, 22(24), 13576. Available from: [Link][5]

-

Roda, A., et al. (1990). Luminescent Immunoassay Using Isoluminol Derivatives. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 739-745. Available from: [Link][8]

-

Shukla, U., & Taib, M. (2022). Mechanisms and Applications of Chemiluminescence. ResearchGate. Available from: [Link][2]

-

TechTalks. (2025). Chemiluminescent Immunoassay (CLIA) Principles, Techniques, and Applications. YouTube. Available from: [Link][3]

-

Various Authors. (n.d.). Additional supplier and database information for luminol and its derivatives was consulted from sites including Guidechem, BLDpharm, Made-in-China.com, and PubChem.[9][14][15][16][17]

-

Various Authors. (n.d.). Further general information on chemiluminescence mechanisms and applications was gathered from sources including Semantic Scholar, Analytical Methods (RSC Publishing), Journal of the Chemical Society D, Chemie a světlo, and chemeurope.com.[6][18][19][20]

-

Various Authors. (n.d.). Information regarding the synthesis of related chemical structures was reviewed from sources including PMC - NIH, Revue Roumaine de Chimie, Der Pharma Chemica, and Google Patents.[11][12][21][22]

-

Various Authors. (n.d.). Additional data on related compounds and their biological activities were referenced from PubMed and PubChem.[23][24]

Sources

- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. goldbio.com [goldbio.com]

- 5. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemiluminescence [chemeurope.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Luminescent immunoassay using isoluminol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Quality 6-Amino-2 3-Dihydrophthalazine-1 4-Dione Antigen-Antibody Labelling 3682-14-2 - 6-Amino-2 3-Dihydrophthalazine-1 4-Dione and 3682-14-2 [deshengbio.en.made-in-china.com]

- 10. Luminol Applications in Chemical Reaction Analysis [eureka.patsnap.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Luminol-based chemiluminescent signals: clinical and non-clinical application and future uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. 29415-71-2|6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione|BLD Pharm [bldpharm.com]

- 16. 1445-69-8|2,3-Dihydrophthalazine-1,4-dione|BLD Pharm [bldpharm.com]

- 17. 2,3-Dihydro-1,4-phthalazinedione | C8H6N2O2 | CID 219401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Highly sensitive chemiluminescence of water-soluble luminol and its application in forensic bloodstain detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Chemiluminescence — Chemie a světlo [chemistryandlight.eu]

- 20. Precursors to the chemiluminescence of luminol, 6-aminophthalazine-1,4(2H,3H)-dione - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US20090299067A1 - New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide - Google Patents [patents.google.com]

- 23. 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | C8H8ClN3O2 | CID 24802270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

chemiluminescence mechanism of luminol derivatives

An In-Depth Technical Guide to the Chemiluminescence Mechanism of Luminol and Its Derivatives

Abstract

Luminol and its derivatives are foundational to the field of chemiluminescence, the emission of light from a chemical reaction, often termed "cold light." Their utility spans from forensic science to cutting-edge biomedical diagnostics and drug discovery. The intense blue glow produced upon oxidation has been harnessed in a multitude of highly sensitive analytical techniques.[1][2][3] However, the limitations of native luminol, such as poor solubility in aqueous media and modest quantum yield under certain conditions, have driven extensive research into the synthesis and characterization of derivatives with enhanced properties.[4][5] This guide provides a comprehensive exploration of the molecular mechanisms underpinning luminol chemiluminescence. We will dissect the multi-step reaction pathway, analyze the structural modifications that tune light emission, and discuss the critical factors that govern reaction efficiency. Furthermore, this document details key applications in modern research and provides actionable experimental protocols for the synthesis and analysis of these powerful chemiluminescent probes.

The Core Chemiluminescence Mechanism of Luminol

The light-emitting reaction of luminol is a complex, multi-step process that occurs under specific conditions, typically in an alkaline environment with the presence of an oxidant and often a catalyst.[5] The overall efficiency of this process is a product of both the chemical yield of the reactions and the fluorescence quantum yield of the resulting emitter molecule.[6]

The Fundamental Reaction Pathway

The generally accepted mechanism can be broken down into four critical stages: deprotonation, oxidation, decomposition of an unstable intermediate, and radiative relaxation. The final light-emitting species is the excited singlet state of 3-aminophthalate.[7]

-

Deprotonation: In a basic solution, luminol (a diprotic acid) loses two protons from its hydrazide moiety to form a resonance-stabilized dianion.[7][8] This step is crucial as the dianion is the species that actively reacts with the oxidant.[7]

-

Oxidation: The luminol dianion reacts with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or molecular oxygen, to form an unstable cyclic peroxide intermediate.[9] Computational studies suggest this may occur via a concerted addition of oxygen.[4][7] The formation of a diazaquinone intermediate has been proposed but is considered less likely in most pathways.[1][4]

-

Decomposition & Excitation: This key step involves the decomposition of the peroxide intermediate. The molecule collapses, eliminating a molecule of nitrogen gas (N₂), which is an excellent leaving group due to the high strength of the N≡N triple bond. The energy released in this highly exothermic step is used to populate an electronically excited singlet state of the 3-aminophthalate ion.

-

Light Emission: The excited 3-aminophthalate ion relaxes to its ground state, releasing the excess energy as a photon of light. This emission is typically observed as a characteristic blue glow with a maximum wavelength (λmax) around 425 nm in aqueous solutions.[9]

Engineering Luminol Derivatives for Enhanced Performance

While luminol is effective, its application in sensitive biological assays is often limited by factors like solubility and quantum yield.[5] To overcome this, researchers have synthesized a wide array of derivatives by modifying the core luminol structure. The primary strategies involve substitutions on the phthalimide (benzene) ring or the primary amino group.[4][5]

Rationale for Derivatization

The goal of chemical modification is to rationally tune the molecule's properties:

-

Increase Quantum Yield: By adding electron-donating groups (EDGs) to the benzene ring, the fluorescence efficiency of the resulting aminophthalate emitter can be increased, leading to brighter light emission.[1][10] Conversely, electron-withdrawing groups (EWGs) typically decrease the quantum yield.[1]

-

Shift Emission Wavelength: Altering the electronic structure of the emitter can change the energy of the emitted photon, resulting in different colors of light (e.g., green, yellow, or red).[5] This is crucial for multiplexed assays where multiple signals must be distinguished.

-

Improve Solubility & Biocompatibility: Attaching hydrophilic groups or linkers allows the luminol derivative to be used in aqueous biological buffers and conjugated to biomolecules like antibodies or nucleic acids.[5]

-

Enhance Stability: Modifications can improve the chemical stability of the compound, leading to a longer shelf-life and more consistent performance.[5]

Key Luminol Derivatives and Their Properties

The development of derivatives like isoluminol and N-(4-aminobutyl)-N-ethylisoluminol (ABEI) has been pivotal for their application in immunoassays and other bioanalytical techniques.[11]

| Compound | Key Structural Feature | Relative Quantum Yield | λmax (nm) | Primary Application Insight |

| Luminol | Parent compound | Baseline (ΦCL ≈ 0.01 in H₂O)[12] | ~425 | Forensic blood detection, general CL assays. Its use in bioassays is often limited by the need for harsh pH.[1][13] |

| Isoluminol | Amino group at position 4 instead of 5 | Generally lower than luminol | ~425 | Serves as a scaffold for further derivatization; the free amino group is less critical for luminescence. |

| ABEI | Alkyl amine chain on isoluminol | Higher than isoluminol | ~425 | The alkyl chain provides a linker for covalent attachment to proteins/haptens, making it a cornerstone for CL immunoassays.[11] |

| N-acyl luminols | Acylation of the primary amino group | Generally lower than luminol[1][14] | ~425 | Acylation often reduces CL intensity, demonstrating the importance of the free amino group for high efficiency.[1] |

Critical Factors Governing Chemiluminescence Efficiency

The intensity and duration of light emission from luminol and its derivatives are not intrinsic properties alone; they are profoundly influenced by the chemical environment.[13] Optimizing these factors is essential for developing robust and sensitive assays.

-

Oxidizing Agent: Hydrogen peroxide is the most common oxidant used in laboratory settings.[8] However, other oxidants like hypochlorite or molecular oxygen (in aprotic solvents) can also drive the reaction.[8][9] The choice and concentration of the oxidant directly impact the reaction kinetics.[15]

-

pH: The reaction is highly pH-dependent, with optimal light emission typically occurring in a narrow alkaline range (pH 11-13 for luminol with H₂O₂).[6][13][15] This is a direct consequence of the need to form the luminol dianion for the reaction to proceed efficiently.[7]

-

Catalysts: The reaction can be significantly accelerated by catalysts. Transition metal ions (e.g., Fe²⁺, Cu²⁺) or metal complexes like potassium ferricyanide are effective.[2] In biological systems, the iron in hemoglobin acts as a powerful catalyst, which is the basis for forensic blood detection.[3][13] Enzymes, most notably horseradish peroxidase (HRP), are widely used in bioassays to catalyze the luminol-H₂O₂ reaction under milder pH conditions.[8][9][16]

-

Enhancers: Certain molecules, often substituted phenols, can dramatically increase the intensity and duration of HRP-catalyzed luminol chemiluminescence.[17] This "enhanced chemiluminescence" (ECL) is the basis for many highly sensitive detection methods, such as Western blotting.[16]

Applications in Drug Development and Life Science Research

The high sensitivity of luminol-based detection has made it an indispensable tool in research and clinical diagnostics.[8][18] Assays can detect analytes at femtogram levels.[3]

-

Immunoassays: Luminol derivatives like ABEI are covalently linked to antibodies or antigens. In formats like ELISA or Western blotting, HRP is often used as an enzymatic label. The addition of luminol/peroxide substrate generates a light signal proportional to the amount of target protein.[8][16]

-

Reactive Oxygen Species (ROS) Detection: Luminol can be used to detect ROS, such as superoxide and hydroxyl radicals, in cellular systems.[8] This is valuable in drug development for studying oxidative stress, inflammation, and drug-induced cytotoxicity.

-

Reporter Gene Assays: In drug screening, luminol-based systems can be coupled with reporter genes (e.g., HRP) to monitor gene expression in response to drug candidates.[8][18]

-

High-Throughput Screening (HTS): The speed and sensitivity of chemiluminescent reactions are well-suited for HTS platforms used in the early stages of drug discovery to rapidly screen large compound libraries.[19]

Experimental Protocols

The following protocols provide standardized methodologies for the practical application of luminol chemiluminescence.

Protocol: General Measurement of Chemiluminescence

This protocol describes a basic workflow for quantifying the light output from a luminol reaction, which is fundamental for comparing derivatives or assay conditions.

Causality: The goal is to trigger the chemiluminescent reaction and integrate the total photon emission over time using a luminometer. The integrated signal is directly proportional to the total light produced and, therefore, the reaction's efficiency under the specified conditions.

Methodology:

-

Reagent Preparation:

-

Luminol Stock Solution: Prepare a 10 mM stock solution of the luminol derivative in DMSO.

-

Buffer: Prepare a 0.1 M carbonate buffer (pH 10.5) or Tris buffer (pH 8.5) if using HRP. The choice of buffer is critical for maintaining the optimal pH for the reaction.

-

Oxidant Solution: Prepare a 50 mM solution of hydrogen peroxide in the chosen buffer. This solution should be made fresh.

-

Catalyst Solution (if applicable): Prepare a 1 µg/mL solution of HRP or a 1 mM solution of potassium ferricyanide in the buffer.

-

-

Reaction Setup:

-

In a luminometer tube, combine 450 µL of buffer, 10 µL of the luminol stock solution, and 10 µL of the catalyst solution.

-

Gently mix and place the tube in the luminometer's measurement chamber to allow for temperature equilibration and background reading.

-

-

Initiation and Measurement:

-

Set the luminometer to inject 50 µL of the oxidant solution and immediately begin measuring light emission.

-

Integrate the signal for a period of 2 to 10 minutes, or until the signal returns to baseline. The integration time is chosen to capture the full light emission profile.

-

-

Data Analysis:

-

The output is typically given in Relative Light Units (RLU). Compare the integrated RLU values between different samples to assess relative chemiluminescence efficiency.

-

Conclusion and Future Perspectives

The chemiluminescence of luminol and its derivatives is a powerful phenomenon rooted in a fascinating multi-step chemical transformation. By understanding the core mechanism—from deprotonation to the energetic decomposition of a peroxide intermediate—scientists can rationally design and engineer new derivatives with superior performance characteristics.[4] The ability to tune properties like quantum yield, emission wavelength, and solubility has cemented the role of these compounds in high-sensitivity applications ranging from clinical immunoassays to high-throughput drug screening.[8][19][20]

Future research will likely focus on developing derivatives with even higher quantum yields, improved stability in biological matrices, and red-shifted emissions to minimize interference from biological samples. The integration of luminol-based systems with nanotechnology and microfluidics continues to push the boundaries of detection, promising even more sensitive and automated analytical platforms for the future of research and medicine.[11][13]

References

- Molecular Basis of the Chemiluminescence Mechanism of Luminol.

- Synthesis and Chemiluminescence Studies of Luminol and Deriv

- Synthesis and Chemiluminescence Studies of Luminol and Deriv

- Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents.

- Luminol. Chemistry LibreTexts.

- Re-engineering luminol: new frontiers in chemiluminescence chemistry. RSC Publishing.

- Synthesis and Characteriz

- How to Improve Luminol Chemiluminescence Efficiency?.

- Luminol as Enabler of Breakthrough Chemical Discoveries.

- Development of a Quantitative Bio/Chemiluminescence Spectrometer Determining Quantum Yields: Re-examination of the Aqueous Luminol Chemiluminescence Standard.

- Luminol Applications in Chemical Reaction Analysis.

- Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. PMC.

- The Chemiluminescence of Luminol. University of Bristol.

- Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield. PMC - NIH.

- Synthesis, Characterization, Investigation of Luminol- Chemiluminescence Enhancement by Selective Agents and Evaluation through.

- Applying Luminol in Advanced Bioassay Development.

- Molecular basis of the chemiluminescence mechanism of luminol. Diva-portal.org.

- Detection Methods Using Chemiluminescence. PMC - PubMed Central - NIH.

- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Applic

- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses.

- Chemiluminescence of luminol: a cold light experiment.

- Chemiluminescent Detection Assay Using Luminol - Crash Course. GoldBio.

- Application Notes and Protocols: ·OH/Luminol Chemiluminescence Method for 2'',3''-Dihydroochnaflavone. Benchchem.

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. ijprajournal.com [ijprajournal.com]

- 3. goldbio.com [goldbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. Applying Luminol in Advanced Bioassay Development [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. How to Improve Luminol Chemiluminescence Efficiency? [eureka.patsnap.com]

- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Luminol as Enabler of Breakthrough Chemical Discoveries [eureka.patsnap.com]

- 20. Luminol Applications in Chemical Reaction Analysis [eureka.patsnap.com]

Solubility Profile of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and utilizing its solubility characteristics. The guide details the theoretical underpinnings of its solubility based on molecular structure, presents a qualitative solubility forecast, and offers a detailed, self-validating experimental protocol for precise quantitative determination.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound belonging to the phthalazine class. Derivatives of this scaffold are of significant interest in medicinal chemistry and materials science, often investigated for their pharmacological activities and unique properties like chemiluminescence, as seen in the related compound, luminol.[1][2][3] The solubility of a compound is a fundamental physicochemical property that dictates its utility and application.[4] In drug development, solubility directly influences bioavailability, formulation strategies, and the reliability of biological assays.[5] For chemical synthesis, selecting an appropriate solvent is paramount for controlling reaction kinetics, yield, and purification processes.

This guide addresses the practical need for a reliable solubility profile of this compound by providing both predictive insights and the means for empirical verification.

Theoretical Solubility Framework: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[6][7][8] An analysis of the molecular structure of this compound allows for a well-grounded prediction of its behavior in various organic solvents.

Molecular Structure Analysis:

-

Phthalazine-1,4-dione Core: This bicyclic system is inherently polar due to the presence of two amide-like functionalities (the dione group) and two nitrogen atoms within the heterocyclic ring. The carbonyl groups (C=O) are strong hydrogen bond acceptors.

-

Dimethylamino Group (-N(CH₃)₂): This tertiary amine group adds to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring component introduces a nonpolar, hydrophobic character, which can interact favorably with aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

The molecule's overall character is decidedly polar, suggesting it will be most soluble in polar organic solvents.[1][9]

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can engage in hydrogen bonding with the carbonyl oxygens and the dimethylamino nitrogen of the solute, while their polar nature effectively solvates the rest of the molecule.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): Excellent solubility is expected. Solvents like DMSO are powerful, highly polar solvents capable of strong dipole-dipole interactions. Structurally similar compounds, such as 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione, are known to be soluble in DMSO and ethanol.[10]

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): Very low solubility is predicted. The strong intermolecular forces (dipole-dipole and potential hydrogen bonding) between the polar solute molecules are unlikely to be overcome by the weak van der Waals interactions offered by nonpolar solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): Moderate to low solubility is expected. The solubility will depend on the balance between the polar functional groups and the nonpolar aromatic ring.

Qualitative Solubility Profile and Data from Analogues

While specific quantitative data for this compound is scarce, data from the parent compound, phthalazine, and the well-known analogue, luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione), provide valuable context. Luminol is reported as being soluble in most polar organic solvents but insoluble in water.[1][9] Phthalazine itself shows better solubility in organic solvents like ethanol, methanol, and acetone than in water.[5][11]

Based on this information and the theoretical analysis, a predicted solubility profile is summarized in the table below. This table is designed for researchers to use as a baseline and to be populated with their own empirical data.

| Solvent Class | Representative Solvent | Predicted Solubility | Experimental Value (e.g., mg/mL at 25°C) |

| Polar Protic | Methanol | High | User-determined |

| Ethanol | High | User-determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | User-determined |

| Acetone | Moderate to High | User-determined | |

| Intermediate Polarity | Dichloromethane (DCM) | Low to Moderate | User-determined |

| Nonpolar | Toluene | Low | User-determined |

| Hexane | Very Low / Insoluble | User-determined | |

| Aqueous | Water | Low / Insoluble | User-determined |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain accurate, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a solid in a solvent.[12] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent.[8][13] Maintaining a constant temperature ensures that the measured value is a true thermodynamic constant under the specified conditions.

-

Use of Excess Solid: This ensures that the solvent becomes fully saturated, allowing for the determination of the maximum amount of solute that can be dissolved.

-

Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is critical to ensure the system has reached equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

-

Phase Separation: Proper separation of the undissolved solid from the saturated solution is crucial to avoid overestimation of solubility. Centrifugation followed by filtration through a fine-pore filter is a robust method.

-

Quantification Method: The choice of quantification (e.g., HPLC, UV-Vis) should be specific and validated for the compound to ensure accuracy.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into several glass vials.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a predetermined time (minimum of 24 hours is recommended to start).

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature for at least 1-2 hours to allow larger particles to settle.

-

Transfer the slurry to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Collection and Preparation:

-

Carefully draw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV) against a standard curve prepared with known concentrations of the compound.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L, and always report the temperature at which the measurement was made.

-

Workflow Visualization

Caption: Isothermal shake-flask experimental workflow for solubility determination.

Conclusion

Understanding the solubility of this compound is essential for its effective application in scientific research. This guide establishes a strong theoretical foundation, predicting high solubility in polar organic solvents like DMSO, methanol, and ethanol, and poor solubility in nonpolar solvents such as hexane. By providing a detailed, best-practice experimental protocol, this document empowers researchers to move beyond prediction to precise, empirical quantification. The presented framework of theoretical analysis coupled with a robust experimental design ensures that professionals can confidently determine and leverage the solubility profile of this compound for their specific research and development needs.

References

-

Wikipedia. (n.d.). Luminol. Retrieved from [Link]

-

A Study on the Solubility of Chemiluminescence Reagent Luminol. (n.d.). MDPI. Retrieved from [Link] (Note: While the search result points to a study, a direct link was not provided; MDPI is a publisher of scientific journals where such studies can be found.)

-

PhysicsOpenLab. (2019, February 6). Luminol and Chemiluminescence. Retrieved from [Link]

-

chemeurope.com. (n.d.). Luminol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phthalazine. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a source providing general chemistry experimental procedures. (Note: A direct, stable URL was not provided in the search result.)

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a source providing general chemistry experimental procedures. (Note: A direct, stable URL was not provided in the search result.)

- Solubility of Organic Compounds. (2023, August 31). Retrieved from a source providing general chemistry experimental procedures. (Note: A direct, stable URL was not provided in the search result.)

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link] (Note: The search result refers to a YouTube channel, not a specific video link.)

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from a source providing educational chemistry experiments. (Note: A direct, stable URL was not provided in the search result.)

- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from a source providing the specified research paper.

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-phthalazinedione. Retrieved from [Link]

Sources

- 1. Luminol - Wikipedia [en.wikipedia.org]

- 2. physicsopenlab.org [physicsopenlab.org]

- 3. Luminol [chemeurope.com]

- 4. physchemres.org [physchemres.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. saltise.ca [saltise.ca]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. Luminol in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

- 10. Buy 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione (EVT-3220992) | 1142211-14-0 [evitachem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. youtube.com [youtube.com]

- 13. A Study on the Solubility of Chemiluminescence Reagent Luminol [vacutaineradditives.com]

A Technical Guide to the Stability and Storage of Phthalazine Dione Compounds

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth exploration of the stability and optimal storage conditions for phthalazine dione compounds, a class of heterocyclic molecules with significant therapeutic potential. By delving into the intrinsic chemical properties of the phthalazine dione core, its degradation pathways, and the analytical methodologies for stability assessment, this document serves as a crucial resource for ensuring the integrity and efficacy of these promising compounds.

The Phthalazine Dione Core: Structural Insights into Stability

The phthalazine dione nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, is the foundational structure for a variety of pharmacologically active molecules, including the well-known chemiluminescent agent luminol and the antihistamine azelastine. The inherent stability of this heterocyclic system is largely dictated by its aromaticity and the electronic properties of its constituent atoms. However, the presence of heteroatoms and carbonyl functional groups also introduces potential sites for degradation under various environmental stressors.

The lactam-lactim tautomerism exhibited by the phthalazinone moiety can influence the reactivity and, consequently, the stability of these compounds.[1] The electron-rich nature of the nitrogen atoms and the susceptibility of the carbonyl groups to nucleophilic attack are key factors governing the degradation pathways of phthalazine dione derivatives.

Key Factors Influencing the Stability of Phthalazine Dione Compounds

The stability of phthalazine dione compounds is not absolute and can be significantly influenced by a range of environmental factors. A thorough understanding of these factors is critical for the development of robust formulations and the establishment of appropriate storage conditions.

Temperature

Thermal stress can induce degradation of phthalazine dione compounds. High temperatures can provide the necessary activation energy for various degradation reactions, including hydrolysis and oxidation. For instance, studies on poly(phthalazinone ether ketone)s have shown that thermal degradation processes occur at elevated temperatures.[2] It is generally recommended to store phthalazine dione compounds in a controlled temperature environment to minimize the risk of thermal decomposition.

Light

Exposure to light, particularly in the ultraviolet (UV) spectrum, can be detrimental to the stability of many organic molecules, and phthalazine diones are no exception. Photodegradation can occur through various mechanisms, including photo-oxidation and photolytic cleavage of chemical bonds. Luminol, a prominent member of the phthalazine dione family, is known to be sensitive to light.[3][4] Its solutions are particularly susceptible to degradation upon light exposure, which can impact its chemiluminescent properties.[3] Therefore, it is imperative to protect phthalazine dione compounds from light during storage and handling.

pH and Hydrolysis

The hydrolytic stability of phthalazine dione compounds is highly dependent on the pH of the surrounding medium. The amide linkages within the phthalazine dione ring are susceptible to both acid- and base-catalyzed hydrolysis. Forced degradation studies on azelastine hydrochloride, a phthalazinone derivative, have demonstrated significant degradation under both acidic and basic conditions.[5][6] Specifically, 8.7% degradation was observed in acidic conditions, while basic conditions led to 15% degradation.[5] This underscores the importance of controlling the pH in liquid formulations of phthalazine dione-based drugs.

Oxidation

The nitrogen-containing heterocyclic ring of phthalazine diones can be susceptible to oxidative degradation. The presence of oxidizing agents, metal ions, or exposure to atmospheric oxygen can initiate and propagate oxidative reactions. Luminol's chemiluminescence is, in fact, a result of its oxidation.[7] While this property is harnessed for analytical purposes, uncontrolled oxidation can lead to the degradation of the compound and a loss of its intended properties. Studies on the enzymatic oxidation of phthalazine have shown that it can be metabolized to 1-phthalazinone by aldehyde oxidase.[8][9][10]

Elucidating Degradation Pathways

Understanding the potential degradation pathways of phthalazine dione compounds is crucial for identifying and quantifying degradation products, which is a key aspect of stability testing. Forced degradation studies are instrumental in elucidating these pathways.

Caption: Potential Degradation Pathways for the Phthalazine Dione Core.

Forced degradation studies on azelastine have identified several degradation products, providing insights into its degradation pathways under various stress conditions.[11] These studies are critical for developing stability-indicating analytical methods capable of separating the parent drug from its degradation products.

Recommended Storage Conditions

Based on the inherent stability characteristics and the impact of environmental factors, the following general storage conditions are recommended for phthalazine dione compounds. It is important to note that specific storage requirements may vary depending on the particular derivative and its formulation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) or Controlled Room Temperature (20-25 °C) | To minimize thermal degradation. |

| Light | Protect from light (Store in amber vials or light-resistant containers) | To prevent photodegradation.[3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive compounds | To prevent oxidative degradation. |

| Humidity | Store in a dry environment (low humidity) | To minimize hydrolysis, especially for solid forms. |

Protocols for Stability Testing

A robust stability testing program is essential to establish the shelf-life and appropriate storage conditions for any drug substance or product. The following protocols are based on established guidelines and best practices for the stability testing of pharmaceutical compounds.

Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing critical information on the degradation pathways and the specificity of analytical methods.[12][13]

Objective: To intentionally degrade the phthalazine dione compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Experimental Protocol:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature for a specified period.

-

Neutralize the solution before analysis. A study on azelastine showed 15% degradation under basic conditions.[5]

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period, protected from light.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 60-80 °C) for a specified period.

-

For solutions, heat at a controlled temperature below the solvent's boiling point.

-

-

Photodegradation:

-

Expose the solid compound or its solution to a light source capable of emitting both UV and visible light (e.g., a photostability chamber).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Objective: To develop and validate an HPLC method capable of separating, detecting, and quantifying the parent phthalazine dione compound and all its potential degradation products and process-related impurities.

General HPLC Method Parameters (starting point for development):

-

Column: C18, Phenyl-Hexyl, or Cyano column (e.g., 250 mm x 4.6 mm, 5 µm). The choice of stationary phase is critical for achieving the desired selectivity.

-

Mobile Phase: A gradient elution is often necessary to separate compounds with a wide range of polarities.

-

Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate buffer) with pH control. For azelastine, a phosphate buffer of pH 3.5 has been used.[11]

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance (e.g., 210 nm or 239 nm for azelastine).[6][11] Photodiode array (PDA) detection is highly recommended to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The stability and appropriate storage of phthalazine dione compounds are critical considerations for their successful development and application as therapeutic agents. This guide has provided a comprehensive overview of the key factors influencing their stability, their potential degradation pathways, and the essential protocols for stability testing. By adhering to the principles of scientific integrity and employing robust analytical methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important class of compounds. A proactive approach to understanding and controlling the stability of phthalazine diones will ultimately facilitate their journey from the laboratory to the clinic.

References

-

Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences. 2014;30(6):691-7. Available from: [Link]

-

Thornalley PJ, et al. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of Clinical and Experimental Medicine. 2016;8(5):6865-6881. Available from: [Link]

-

Bhope S, et al. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC International. 2023;106(4):1015-1025. Available from: [Link]

-

Patel S, et al. Stability-Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine. Asian Journal of Pharmaceutical and Clinical Research. 2018;11(11):354-359. Available from: [Link]

-

Kumbhar S, et al. Analytical Method Development and Validation HPLC Method for Nasal Spray Formulation of Azelastine Hydrochloride. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 2016;4(3):141-154. Available from: [Link]

-

Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. PubMed. Available from: [Link]

-

Luminol. Chemistry LibreTexts. Available from: [Link]

-

Standard for Management and Storage of Chemiluminescence Reagent Luminol. Desheng. Available from: [Link]

-

Wang J, et al. Thermal degradation kinetics of poly(aryl ether sulfone 1,3,5-triazine)s containing phthalazinone moieties. Polymer Degradation and Stability. 2010;95(11):2345-2352. Available from: [Link]

-

He P, et al. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System. PLoS One. 2014;9(10):e108882. Available from: [Link]

-

Beedham C, et al. Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin. Drug Metabolism and Disposition. 1987;15(5):721-5. Available from: [Link]

-

The metabolic pathway of phthalazine oxidation. ResearchGate. Available from: [Link]

-

Oxidation reaction of phthalazine to 1-phthalazinone. ResearchGate. Available from: [Link]

-

Worzakowska M, et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. 2023;24(7):6190. Available from: [Link]

-

Rayes SM, et al. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. 2024;14(20):14131-14154. Available from: [Link]

-

Liu J, et al. Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. Polymers (Basel). 2019;11(5):824. Available from: [Link]

-

Phthalazinone. Mansoura University. Available from: [Link]

-

Wang Y, et al. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Polymers (Basel). 2023;15(19):3948. Available from: [Link]

-

Nafie MS, et al. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. 2022;7(27):23336-23353. Available from: [Link]

-

El-Gaby MSA, et al. Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. 2015;4(1). Available from: [Link]

-

Lee C-F, et al. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. 2018;23(9):2331. Available from: [Link]

-

Richard C, et al. Photocatalytic degradation of atrazine by porphyrin and phthalocyanine complexes. Journal of Photochemistry and Photobiology A: Chemistry. 2003;158(1):31-37. Available from: [Link]

-

Bayoumi WA, et al. Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica. 2014;6(3):89-102. Available from: [Link]

-

Sharma MK, Murugesan M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research. 2017;9(5):589-595. Available from: [Link]

-

Singh A, Singh P. Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. Journal of Drug Delivery and Therapeutics. 2018;8(2):93-100. Available from: [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. ResearchGate. Available from: [Link]

-

Jorgensen L, et al. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016;40(5). Available from: [Link]

-

Bajaj S, et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2012;5(1):1-10. Available from: [Link]

-

Phthalazines bioactive compounds. ResearchGate. Available from: [Link]

-

Phthalazinone (1) derivatives, the structurally related... ResearchGate. Available from: [Link]

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. Available from: [Link]

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available from: [Link]

-

Synthesis of phthalazinedione derivative 2 and its coupling with different primary aromatic amines. ResearchGate. Available from: [Link]

-

Photocatalytic degradation of atrazine by porphyrin and phthalocyanine complexes. ResearchGate. Available from: [Link]

-

Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. International Journal of Chemical and Pharmaceutical Sciences. 2013;4(3):11-16. Available from: [Link]

-

Lányi K, et al. Photodegradation study of some triazine-type herbicides. Microchemical Journal. 2005;79(1-2):347-353. Available from: [Link]

-

Photocatalytic degradation of toxic synthetic food coloring: The Tartrazine. IOP Conference Series: Materials Science and Engineering. 2019;543:012069. Available from: [Link]

Sources